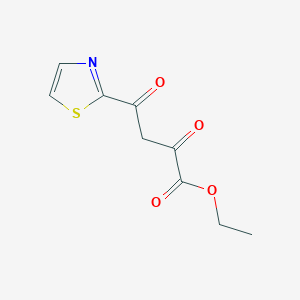

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester

Beschreibung

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is a heterocyclic compound featuring a thiazole ring fused with a diketone moiety and an ethyl ester group. The thiazole ring contributes to its electronic diversity, while the ester group enhances solubility in organic solvents. Such compounds are of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, including analgesic and antimicrobial properties .

Eigenschaften

IUPAC Name |

ethyl 2,4-dioxo-4-(1,3-thiazol-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-14-9(13)7(12)5-6(11)8-10-3-4-15-8/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDUTYORZZSKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester typically involves the cyclization of thioamides with α-haloketones under acidic or basic conditions. One common method is the reaction of ethyl 2,4-dioxo-4-thiazol-2-yl-butyrate with appropriate reagents to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2,4-Dioxo-4-thiazol-2-yl-butyric acid exhibit significant anticonvulsant properties. For instance, compounds synthesized from this ester have shown efficacy in animal models for seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). These compounds were found to inhibit GABA-α-oxoglutarate aminotransferase and activate glutamate decarboxylase, leading to a protective effect against seizures with lower toxicity compared to standard treatments like valproate .

Antitumor Properties

The compound has also been investigated for its antitumor potential. Various derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Herbicidal Activity

Research indicates that 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester can be utilized as a herbicide. Its efficacy in inhibiting the growth of certain weed species has been documented, suggesting that it could be an effective agent in crop protection strategies. The compound's mode of action involves disrupting metabolic pathways critical for plant growth, thus providing a selective advantage for cultivated crops over weeds .

Material Science Applications

Polymer Synthesis

The compound serves as a valuable precursor in the synthesis of novel polymers with specific properties. For example, it can be polymerized to create materials with enhanced thermal stability and mechanical strength. These polymers have potential applications in coatings, adhesives, and other industrial materials where durability is essential .

Case Studies

Wirkmechanismus

The mechanism by which 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole-Containing Ethyl Esters

Key Differences :

- The target compound lacks the imidazolone substituent seen in , which may reduce steric hindrance and alter binding affinity.

- The dihydrothiazole structure in enhances ring stability compared to the fully unsaturated thiazole in the target compound.

Triazolone and Triazole Derivatives with Ethyl Esters

Key Differences :

- Triazolone derivatives exhibit stronger hydrogen-bonding capacity from the oxo group, enhancing solubility in polar solvents compared to the diketone-thiazole system.

- The target compound’s thiazole ring may confer greater metabolic stability than triazolone-based analogs .

Non-Thiazole Ethyl Ester Derivatives

Biologische Aktivität

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticonvulsant, and analgesic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a butyric acid moiety, which contribute to its biological properties. The molecular formula is C9H9N1O4S1, with a molecular weight of approximately 229.24 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester has demonstrated activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been widely studied. In animal models, the compound exhibited significant anticonvulsant activity comparable to standard medications like ethosuximide.

| Compound | Median Effective Dose (mg/kg) | Model Used |

|---|---|---|

| 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester | <20 | MES (Maximal Electroshock Seizure) |

| Ethosuximide | 140 | MES |

The results indicate that the compound's efficacy is significantly higher than that of the reference drug .

3. Analgesic Activity

In nociceptive models, such as the acetic acid-induced writhing test and hot plate test, the compound has shown promising analgesic effects.

| Test | Inhibition (%) | Reference Drug |

|---|---|---|

| Acetic Acid Writhing Test | 72% at 50 mg/kg | Ketorolac (60%) |

| Hot Plate Test | Significant increase in latency time | Morphine |

These findings suggest that the compound may possess central analgesic properties .

The biological activities of 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Action: The disruption of microbial cell membranes and inhibition of essential enzymes.

- Anticonvulsant Action: Modulation of neurotransmitter systems and ion channels involved in seizure activity.

- Analgesic Action: Interaction with opioid receptors and modulation of pain pathways.

Case Studies

Several studies have investigated the therapeutic potential of thiazole derivatives:

- Antimicrobial Study: A study conducted on various thiazole derivatives showed that modifications in the thiazole ring significantly enhanced antimicrobial activity against resistant strains .

- Anticonvulsant Study: Research involving animal models indicated that compounds similar to 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester demonstrated superior efficacy in seizure control compared to traditional anticonvulsants .

- Analgesic Study: A comparative analysis of thiazole derivatives revealed notable analgesic properties in pain models, suggesting their potential as new analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.